N-(2-hydroxycyclobutyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-hydroxycyclobutyl)-1H-indole-2-carboxamide: is a synthetic organic compound characterized by the presence of a hydroxycyclobutyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclobutyl)-1H-indole-2-carboxamide typically involves the reaction of 2-hydroxycyclobutylamine with 1H-indole-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxycyclobutyl)-1H-indole-2-carboxamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the indole ring, where electrophilic or nucleophilic reagents can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nucleophilic reagents like amines (NH3, RNH2).
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated indole derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxycyclobutyl)-1H-indole-2-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: The compound is explored for its potential therapeutic properties. Its structural similarity to bioactive indole derivatives makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The hydroxycyclobutyl group can form hydrogen bonds with target proteins, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation of target proteins.
Comparison with Similar Compounds
- N-(2-hydroxycyclobutyl)indolizine-2-carboxamide
- tert-butyl N-(2-hydroxycyclobutyl)carbamate
- N-(2-hydroxycyclobutyl)-1H-indole-3-carboxamide
Uniqueness: N-(2-hydroxycyclobutyl)-1H-indole-2-carboxamide is unique due to the specific position of the hydroxycyclobutyl group on the indole ring This positional specificity can result in distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-6-5-10(12)15-13(17)11-7-8-3-1-2-4-9(8)14-11/h1-4,7,10,12,14,16H,5-6H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOUCKCEGBFNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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